
6-(4-Aminobenzamido)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Aminobenzamido)hexanoic acid, also known as AHSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedical research. AHSA is a derivative of the naturally occurring amino acid, lysine, and has been synthesized using different methods.
Mécanisme D'action
6-(4-Aminobenzamido)hexanoic acid inhibits the activity of lysine acetyltransferases by binding to their active sites. This binding prevents the transfer of an acetyl group from acetyl-CoA to lysine residues on proteins, thereby inhibiting lysine acetylation. This inhibition has been shown to affect various cellular processes, including gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
6-(4-Aminobenzamido)hexanoic acid has been shown to affect various biochemical and physiological processes, including the expression of genes involved in cancer cell growth and the regulation of the cell cycle. 6-(4-Aminobenzamido)hexanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-(4-Aminobenzamido)hexanoic acid has been shown to affect the activity of histone deacetylases, enzymes that remove acetyl groups from lysine residues. This inhibition has been shown to affect gene expression and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Aminobenzamido)hexanoic acid has several advantages for use in lab experiments, including its high purity levels and its ability to inhibit lysine acetyltransferases. However, 6-(4-Aminobenzamido)hexanoic acid has limitations, including its potential toxicity and its limited solubility in water. These limitations may affect its use in certain experiments.
Orientations Futures
Future research on 6-(4-Aminobenzamido)hexanoic acid may focus on its potential as an anti-cancer agent and its effects on other cellular processes. Additionally, research may focus on developing more effective methods for synthesizing 6-(4-Aminobenzamido)hexanoic acid and improving its solubility and bioavailability. Overall, 6-(4-Aminobenzamido)hexanoic acid has shown promise as a tool for studying lysine acetylation and its role in various diseases, including cancer.
Méthodes De Synthèse
6-(4-Aminobenzamido)hexanoic acid can be synthesized using various methods, including the reaction of 6-bromo-1-hexanol with 4-aminobenzoic acid, followed by the addition of sodium hydroxide. Another method involves the reaction of 6-bromohexanoic acid with 4-aminobenzoic acid, followed by the addition of sodium hydroxide. These methods have been used to produce 6-(4-Aminobenzamido)hexanoic acid with high purity levels.
Applications De Recherche Scientifique
6-(4-Aminobenzamido)hexanoic acid has been used in scientific research to study the role of lysine acetylation in cellular processes. Lysine acetylation is a post-translational modification that regulates protein function and has been implicated in various diseases, including cancer. 6-(4-Aminobenzamido)hexanoic acid has been shown to inhibit the activity of lysine acetyltransferases, enzymes that catalyze lysine acetylation. This inhibition has been shown to affect the growth of cancer cells, suggesting that 6-(4-Aminobenzamido)hexanoic acid may have potential as an anti-cancer agent.
Propriétés
Numéro CAS |
14604-65-0 |
|---|---|
Nom du produit |
6-(4-Aminobenzamido)hexanoic acid |
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
6-[(4-aminobenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H18N2O3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9,14H2,(H,15,18)(H,16,17) |
Clé InChI |
OTHMHRGFOHCWOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)N |
Synonymes |
6-[N-(4-Aminobenzoyl)amino]caproic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)


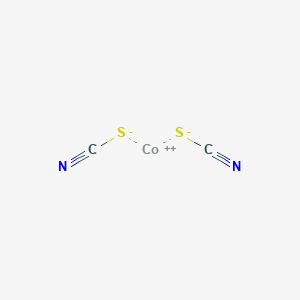

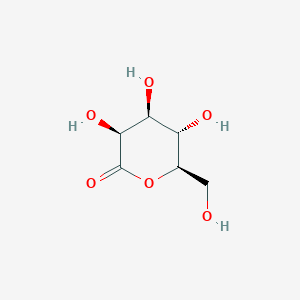
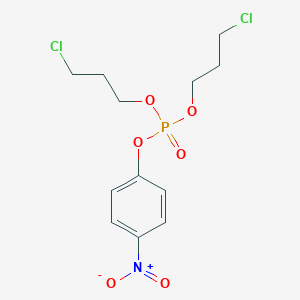
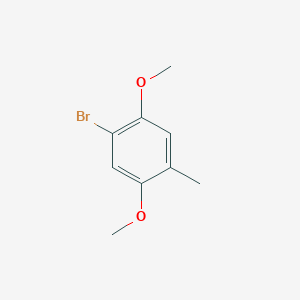
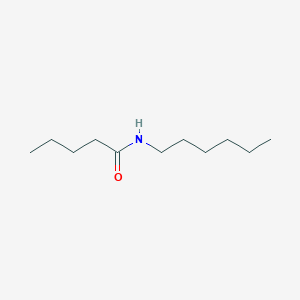
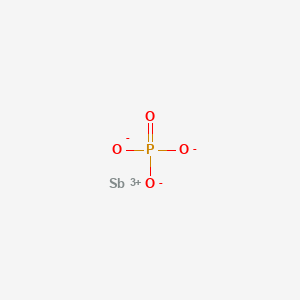
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)